

Application Notes and Protocols for Furin Inhibition using Decanoyl-RVKR-CMK

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Compound of Interest

Compound Name: Decanoyl-RVKR-CMK

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Introduction

Furin, a calcium-dependent serine protease of the proprotein convertase (PC) family, plays a critical role in the post-translational modification and activation of a wide array of precursor proteins.[1][2][3] Located primarily in the trans-Golgi network, furin cleaves its substrates at the C-terminal side of the multibasic recognition motif, Arg-X-Lys/Arg-Arg (R-X-K/R-R).[3] Its substrates include growth factors, hormones, receptors, and viral envelope glycoproteins, implicating furin in numerous physiological and pathological processes such as tissue homeostasis, cancer, and viral infections.[4][5][6][7]

Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of furin and other subtilisin/Kex2p-like proprotein convertases.[1][8] By mimicking the consensus cleavage site, it covalently modifies the active site of the enzyme, thereby preventing substrate processing.[1] These application notes provide a summary of effective concentrations and detailed protocols for utilizing **Decanoyl-RVKR-CMK** to inhibit furin activity in various experimental settings.

Data Presentation: Effective Concentrations of Decanoyl-RVKR-CMK

The following table summarizes the effective concentrations of **Decanoyl-RVKR-CMK** for furin inhibition as reported in the literature. These values can serve as a starting point for

experimental design.

Application	Target Enzyme/Process	Cell Line / System	Effective Concentration (IC ₅₀ / K _i / Working Conc.)	Reference
In Vitro Enzyme Inhibition	Furin	Purified Enzyme	IC ₅₀ : 1.3 ± 3.6 nM	[1]
Furin	Purified Enzyme	K _i : ~1 nM	[1]	
Other Proprotein Convertases	Purified Enzymes	K _i : PC2 (0.36 nM), PC1/PC3 (2.0 nM), PACE4 (3.6 nM), PC5/PC6 (0.12 nM), PC7 (0.12 nM)	[1]	
Cell-Based Assays	Viral Entry (SARS-CoV-2)	Plaque Reduction Assay	IC ₅₀ : 57 nM	[9][10]
Viral Infection (HPV16)	HeLa Cells	IC ₅₀ : ~50 nM	[11]	
Inhibition of Golgi Processing	U2OS Cells	IC ₅₀ : 9108 ± 6187 nM	[1]	
Inhibition of Protein Processing	CHO IdID Cells	~5 µM (almost complete inhibition)	[12]	
Antiviral Activity (ZIKV & JEV)	Vero & C6/36 Cells	100 µM (working concentration)	[8][13]	
Inhibition of SARS-CoV-2 S-protein Cleavage	VeroE6 Cells	50 µM (working concentration)	[14]	
Inhibition of RSV F-protein Processing	Vero Cells	5 µM (effective concentration)	[15]	

Experimental Protocols

Protocol 1: In Vitro Furin Inhibition Assay

This protocol describes a method to determine the inhibitory potential of **Decanoyl-RVKR-CMK** on purified furin enzyme using a fluorogenic substrate.

Materials:

- Recombinant human furin
- Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
- **Decanoyl-RVKR-CMK**
- Assay Buffer: 20 mM HEPES, 1 mM CaCl₂, 0.1% Brij-35, pH 7.0
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **Decanoyl-RVKR-CMK** in DMSO.
 - Prepare serial dilutions of **Decanoyl-RVKR-CMK** in Assay Buffer to achieve final concentrations ranging from picomolar to micromolar.
 - Prepare a working solution of recombinant furin in Assay Buffer.
 - Prepare a working solution of the fluorogenic substrate in Assay Buffer.
- Assay Setup:
 - To each well of the 96-well plate, add 20 µL of the diluted **Decanoyl-RVKR-CMK** or vehicle control (DMSO in Assay Buffer).

- Add 60 μ L of the furin enzyme solution to each well.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Enzymatic Reaction:
 - Initiate the reaction by adding 20 μ L of the fluorogenic substrate solution to each well.
 - Immediately place the plate in a microplate reader pre-warmed to 37°C.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.
 - Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
 - Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for Inhibition of Viral Glycoprotein Cleavage

This protocol details a method to assess the effect of **Decanoyl-RVKR-CMK** on the processing of a furin-dependent viral glycoprotein, such as the SARS-CoV-2 spike protein, in cultured cells.

Materials:

- VeroE6 cells (or other suitable host cell line)
- Plasmid encoding the viral glycoprotein of interest (e.g., SARS-CoV-2 Spike protein)
- Transfection reagent
- Complete cell culture medium (e.g., DMEM with 10% FBS)

- **Decanoyl-RVKR-CMK**
- Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
- Primary antibody against the viral glycoprotein
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate for Western blotting

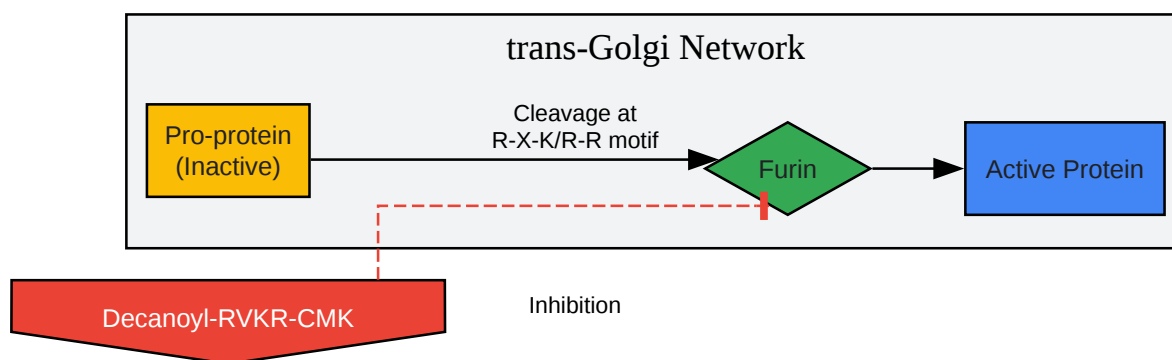
Procedure:

- Cell Culture and Transfection:
 - Seed VeroE6 cells in a 6-well plate and grow to 70-80% confluency.
 - Transfect the cells with the plasmid encoding the viral glycoprotein using a suitable transfection reagent according to the manufacturer's instructions.
- Inhibitor Treatment:
 - At 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of **Decanoyl-RVKR-CMK** (e.g., 0, 5, 20, 50 μ M).^[14] A vehicle control (DMSO) should be included.
 - Incubate the cells for an additional 24 hours.
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in Lysis Buffer on ice for 30 minutes.
 - Scrape the cells and centrifuge to pellet cell debris.
 - Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
- Western Blot Analysis:

- Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the viral glycoprotein overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities for the precursor and cleaved forms of the glycoprotein to determine the extent of inhibition.

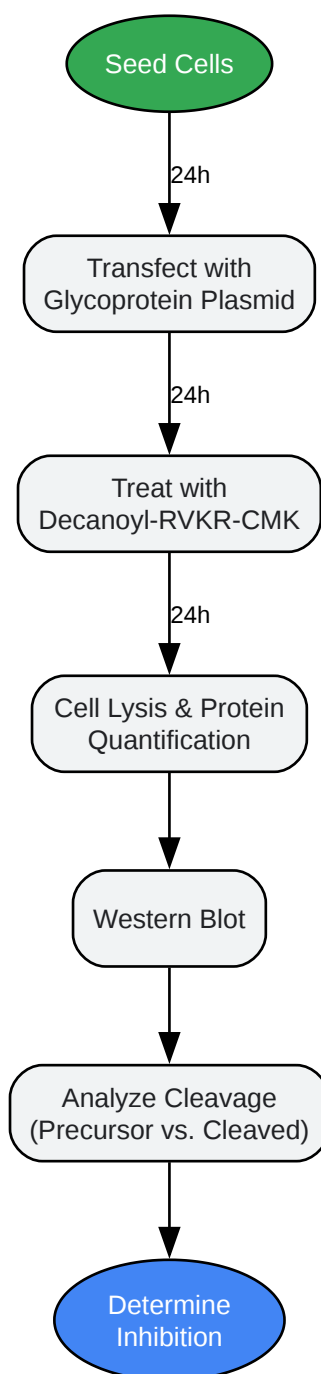
Visualizations

Signaling and Processing Diagrams



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Caption: Furin-mediated cleavage of a pro-protein in the trans-Golgi network and its inhibition by **Decanoyl-RVKR-CMK**.



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Caption: Experimental workflow for assessing the inhibitory effect of **Decanoyl-RVKR-CMK** on glycoprotein processing.

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